Phylloseptin-14
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLSLIPAAISAVSALADHF |
Origin of Product |
United States |
Discovery and Molecular Characterization of Phylloseptins
Methodologies for Peptide Identification and Isolation from Biological Sources
The discovery and purification of phylloseptins from complex biological mixtures like frog skin secretions involve a multi-step process combining molecular biology, chromatography, and mass spectrometry.
"Shotgun" Cloning Strategies for Precursor Elucidation
A powerful technique for identifying novel peptides like phylloseptins is "shotgun" cloning. researchgate.netembrapa.br This molecular approach bypasses the need for direct peptide purification to obtain sequence information. Instead, it involves the construction of a cDNA library from the mRNA extracted from the frog's skin secretion. researchgate.netembrapa.br Degenerate primers, designed based on highly conserved regions of known phylloseptin precursor-encoding cDNAs (particularly the signal peptide sequence), are used to amplify the corresponding genetic material. embrapa.brmdpi.com This strategy allows for the rapid elucidation of the full amino acid sequence of the prepropeptide, the precursor protein from which the mature phylloseptin is derived. researchgate.net
Integrated Transcriptomic and Peptidomic Approaches
Modern research heavily relies on an integrated approach that combines transcriptomics (the study of the complete set of RNA transcripts) and peptidomics (the study of the full complement of peptides). nih.govresearchgate.netmdpi.com The transcriptomic data, obtained from "shotgun" cloning and cDNA sequencing, provides the predicted amino acid sequence of the mature peptide. nih.gov This information is then used to guide the peptidomic analysis, where the actual peptides present in the skin secretion are identified. This parallel strategy ensures a high degree of confidence in the identification and structural characterization of novel phylloseptins. researchgate.netnih.gov For instance, the discovery of phylloseptins like Phylloseptin-PTa and Phylloseptin-PHa was achieved through such a combined transcriptomic and peptidomic study. researchgate.net
Mass Spectrometry-Based Characterization (e.g., MALDI-TOF/MS, MS/MS Sequencing)
Mass spectrometry is an indispensable tool for the characterization of phylloseptins. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is used to determine the precise molecular mass of the peptides present in the crude skin secretion or its fractionated components. nih.govnih.gov The experimental masses obtained are then compared with the theoretical masses calculated from the sequences deduced from cDNA cloning.
To confirm the primary structure (the amino acid sequence), tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, a specific peptide ion is selected, fragmented, and the resulting fragment ions are analyzed. The pattern of fragmentation allows for the precise determination of the amino acid sequence, as well as the confirmation of post-translational modifications, such as the common C-terminal amidation found in phylloseptins. mdpi.comnih.gov
Chromatographic Purification Techniques (e.g., Reverse-Phase HPLC)
To isolate individual phylloseptins from the complex mixture of peptides and other molecules in the skin secretion, chromatographic techniques are essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly used method for peptide purification. novoprolabs.com In RP-HPLC, the crude secretion is passed through a column containing a nonpolar stationary phase. Peptides are then eluted with a gradient of an organic solvent, such as acetonitrile, in water. Peptides separate based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. novoprolabs.com The fractions collected from the HPLC are then analyzed by mass spectrometry to identify those containing the phylloseptin of interest. nih.gov
Biosynthetic Pathway and Precursor Architecture Analysis
Understanding the biosynthesis of phylloseptins provides insights into their production and evolution. This is primarily achieved through the analysis of their genetic precursors.
Molecular Cloning and cDNA Sequencing of Prepropeptide Encodings
As mentioned in the "shotgun" cloning section, molecular cloning and subsequent cDNA sequencing are fundamental to understanding the biosynthetic pathway of phylloseptins. researchgate.netembrapa.br These techniques reveal the structure of the full prepropeptide, which is the initial translational product. mdpi.com
The analysis of numerous phylloseptin precursor cDNAs has revealed a highly conserved architecture. mdpi.comembrapa.br A typical phylloseptin prepropeptide consists of several distinct domains:
A putative signal peptide of approximately 22 amino acids at the N-terminus. This sequence directs the nascent polypeptide into the secretory pathway. mdpi.comnih.gov
An acidic spacer domain that follows the signal peptide. mdpi.comnih.gov
A propeptide convertase cleavage site , typically a pair of basic amino acid residues (e.g., Lys-Arg or -KR-), which is recognized by enzymes that excise the mature peptide. researchgate.net
The mature phylloseptin peptide sequence itself, which is typically 19-21 amino acids long. nih.gov
A C-terminal glycine (B1666218) residue , which often serves as the donor for amidation, a crucial post-translational modification for the biological activity of many phylloseptins. mdpi.comresearchgate.net
The high degree of conservation in the signal peptide and acidic spacer regions across different phylloseptins suggests a common evolutionary origin, while the variability in the mature peptide sequence points to divergent evolution to target different microbial threats. nih.gov
Below are examples of the primary structures of some phylloseptin precursors:
| Peptide | Organism | Precursor Amino Acid Sequence |
| Phylloseptin-PTa | Phyllomedusa tarsius | MAFLKKSLFLVLFLGLVSLSICEDDSEEKRDLSDEEKKEFLSLIPKAIKAVGVKAKG |
| Phylloseptin-PHa | Phyllomedusa hypochondrialis | MAFLKKSLFLVLFLGLVSLSICEDDSEEKRDLSDEEKKEFLSLIPHAINAVSAIAKHNG |
| Phylloseptin-PBa | Phyllomedusa baltea | MAFLKKSLFLVLFFGLVSLSICEDDSEEKRDLSDEEKKEFLSLIPKAIKAVGVKAKG |
Table generated from data in references researchgate.netembrapa.br.
Structural Analysis of Signal Peptide Regions and Acidic Spacer Domains
The biosynthesis of phylloseptins begins with a precursor protein, or prepropeptide, which is typically 66 amino acid residues in length. frontiersin.orgnih.gov This precursor has a well-defined structure, starting with a putative signal peptide of approximately 22 amino acids. mdpi.comfrontiersin.orgnih.gov This signal peptide region is highly conserved across different phylloseptin members. nih.govmdpi.com Following the signal peptide is an acidic "spacer" domain, which is also a common feature of these precursors. mdpi.comnih.govmdpi.com This acidic region is rich in amino acids like aspartic acid and glutamic acid. mdpi.com
Characterization of Proteolytic Processing Sites (e.g., Lysine-Arginine Cleavage)
A critical step in the maturation of phylloseptin is the proteolytic cleavage of the precursor protein. This process occurs at specific sites, most commonly a pair of basic amino acid residues, Lysine-Arginine (K-R). mdpi.comnih.govnih.govmdpi.com This cleavage site is a classical recognition sequence for propeptide convertases, the enzymes responsible for excising the mature peptide from its precursor. mdpi.comfrontiersin.org The cleavage releases the active phylloseptin peptide.
Post-Translational Modifications and their Influence (e.g., C-Terminal Amidation)
Following proteolytic cleavage, phylloseptins undergo a crucial post-translational modification known as C-terminal amidation. mdpi.comtandfonline.comresearchgate.net This modification is directed by a glycine residue located at the C-terminus of the precursor sequence, which acts as an amide donor. frontiersin.orgnih.govnih.gov The amidation is thought to enhance the peptide's net positive charge and helical stability, which can, in turn, increase its antimicrobial potency. nih.govmdpi.com
Primary Sequence Analysis and Conserved Molecular Motifs
The primary structure of mature phylloseptins is key to their function and displays a high degree of conservation.
Amino Acid Residue Composition and Peptide Length Homology
Mature phylloseptin peptides are typically linear and consist of 19 to 21 amino acid residues. mdpi.comresearchgate.netmdpi.com A significant portion of their composition, often over 50%, is made up of hydrophobic amino acids. nih.gov
Identification of N-Terminal Conserved Sequence Motifs (e.g., FLSL{I/L}P)
A highly conserved sequence motif, FLSL{I/L}P, is a hallmark of the N-terminus of phylloseptin peptides. tandfonline.comresearchgate.netmdpi.com This motif, particularly the proline residue at position 6, is believed to be important for the peptide's structure and function. mdpi.com
Distribution of Lysine (B10760008) and Histidine Residues and Their Contributions to Net Charge
Interactive Data Table: Molecular Characteristics of Phylloseptin Precursors
| Feature | Description | Typical Length/Composition | Reference |
| Prepropeptide | The full-length precursor protein. | ~66 amino acids | frontiersin.orgnih.gov |
| Signal Peptide | N-terminal sequence directing the peptide for secretion. | ~22 amino acids | mdpi.comfrontiersin.orgnih.gov |
| Acidic Spacer Domain | A region rich in acidic amino acids. | Variable, rich in Asp and Glu | mdpi.comnih.govmdpi.com |
| Proteolytic Cleavage Site | Site of enzymatic cleavage to release the mature peptide. | Typically Lys-Arg (K-R) | mdpi.comnih.govnih.govmdpi.com |
| Mature Peptide | The biologically active peptide. | 19-21 amino acids | mdpi.comresearchgate.netmdpi.com |
| C-terminal Amidation | Post-translational modification of the C-terminus. | Presence of a C-terminal amide group. | mdpi.comtandfonline.comresearchgate.net |
Interactive Data Table: Key Features of Mature Phylloseptin Peptides
| Feature | Description | Sequence/Composition | Reference |
| N-terminal Motif | Conserved sequence at the beginning of the peptide. | FLSL{I/L}P | tandfonline.comresearchgate.netmdpi.com |
| Key Residues | Amino acids contributing to the peptide's charge. | 1-3 Lysine and/or Histidine residues | mdpi.comnih.gov |
| Net Charge | Overall electrical charge of the peptide. | Positive (cationic) | nih.gov |
| Hydrophobicity | Proportion of non-polar amino acids. | >50% hydrophobic residues | nih.gov |
Structural Biology and Biophysical Characterization of Phylloseptins
Secondary Structure Propensity and Conformational Dynamics
The secondary structure of Phylloseptin-L4 is not fixed but rather exists in a dynamic equilibrium between different conformational states. This adaptability allows the peptide to remain soluble in an aqueous environment and to adopt its active conformation upon encountering a target membrane.
α-Helical Conformation in Membrane-Mimetic Environments
In environments that mimic the hydrophobic core of a cell membrane, such as in the presence of detergents like sodium dodecyl sulfate (B86663) (SDS) or in organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE), Phylloseptin-L4 adopts a predominantly α-helical conformation. researchgate.netnih.govfrontiersin.org This structural transition is a hallmark of many cationic antimicrobial peptides and is considered essential for their function. researchgate.netnih.gov The α-helix is an amphipathic structure, meaning it has both a hydrophobic and a hydrophilic face. This arrangement is critical for its interaction with the lipid bilayer of cell membranes. mdpi.com Studies on related phylloseptins have shown that in membrane-mimetic environments, the helical structure can encompass a significant portion of the peptide chain. For instance, phylloseptin-1 (B1576951) (PS-1), phylloseptin-2 (PS-2), and phylloseptin-3 (PS-3) adopt helical conformations involving residues 5–18, 5–19, and 5–15, respectively. nih.gov The formation of this stable α-helical structure is driven by the favorable interactions between the nonpolar residues of the peptide and the hydrophobic lipid acyl chains of the membrane.
Random Coil Conformation in Aqueous Solutions
In contrast to its structured state in membranes, Phylloseptin-L4 exists in a largely unstructured or random coil conformation in aqueous solutions. researchgate.netfrontiersin.orgnih.gov This lack of a defined secondary structure in a polar environment is typical for many antimicrobial peptides. embrapa.brmdpi.com The random coil conformation prevents the peptide from aggregating in the aqueous environment of the host's body fluids before reaching its target. The transition from a random coil to an α-helix upon membrane interaction is a thermodynamically favorable process that drives the partitioning of the peptide into the lipid bilayer. scribd.com
Advanced Spectroscopic and Calorimetric Methodologies
A variety of sophisticated biophysical techniques are employed to characterize the structural properties of Phylloseptin-L4 and its interactions with model membrane systems. These methods provide detailed insights into the peptide's conformation, dynamics, and three-dimensional structure.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. jascoinc.comresearchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. photophysics.commdpi.com The CD spectrum of a peptide provides a characteristic signature of its secondary structure content.
For Phylloseptin-L4, CD spectroscopy has been instrumental in demonstrating its conformational flexibility. In aqueous buffer, the CD spectrum of phylloseptins typically shows a single negative band around 198 nm, which is characteristic of a random coil conformation. researchgate.net However, in the presence of membrane-mimetic environments like SDS micelles or TFE, the spectrum transforms into one that is characteristic of an α-helix. researchgate.netfrontiersin.orgnih.gov This is evidenced by the appearance of two negative bands at approximately 208 nm and 222 nm, and a strong positive band around 193 nm. researchgate.net The percentage of α-helical content can be estimated from the intensity of these bands. frontiersin.org
| Environment | Predominant Secondary Structure | Characteristic CD Signal |
| Aqueous Solution (e.g., PBS, ammonium (B1175870) acetate (B1210297) buffer) | Random Coil | Single negative band around 198 nm researchgate.netnih.gov |
| Membrane-Mimetic (e.g., SDS micelles, TFE) | α-Helix | Negative bands at ~208 nm and 222 nm; Positive band at ~193 nm researchgate.netfrontiersin.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution three-dimensional structure of peptides and proteins in solution. creative-proteomics.comspringernature.com Two-dimensional (2D) and three-dimensional (3D) NMR experiments provide information about the through-bond and through-space connectivities between atoms, which are used to calculate the peptide's structure. uoc.gr
For phylloseptins, solution NMR studies have been conducted in membrane-mimetic solvents, such as a mixture of TFE and water, to determine their 3D structures. embrapa.br These studies have confirmed the α-helical conformation observed by CD spectroscopy and have provided detailed atomic-level models of the peptides. nih.gov For example, 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assign the proton resonances and to identify protons that are close in space, respectively. embrapa.br This information is then used to calculate a family of structures that are consistent with the experimental data. The quality of the resulting structures is often assessed using tools like the Ramachandran plot, which evaluates the stereochemical quality of the peptide backbone angles. embrapa.br
Differential Scanning Calorimetry (DSC) for Membrane Interaction Studies
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the interactions between peptides and lipid membranes. tainstruments.comird.fr This method measures the heat changes that occur in lipid vesicles as they transition from a gel phase to a liquid-crystalline phase. tainstruments.com By observing how a peptide affects this phase transition, researchers can gain insights into the extent and nature of its interaction with the membrane. ird.fr
In the context of phylloseptins, DSC studies have been conducted using multilamellar vesicles (MLVs) composed of zwitterionic lipids like 1,2-dimyristoyl-sn-glycero-3-phosphatidylcholine (DMPC) to model eukaryotic membranes, and anionic lipids like 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) to mimic the negatively charged membranes of bacteria. researchgate.netnih.gov Studies on phylloseptins from the Phyllomedusa sauvagii frog (Phylloseptin-S, or PLS-S) have demonstrated their significant impact on the thermotropic behavior of these model membranes. researchgate.netnih.gov
When active phylloseptins like PLS-S1, PLS-S2, and PLS-S4 were introduced to anionic DMPG vesicles, they induced a substantial disruption of the lipid packing. researchgate.netresearchgate.net DSC thermograms showed that increasing concentrations of these peptides led to the appearance of a two-component main phase transition. nih.gov These components consist of a sharper, low-temperature peak and a broader, high-temperature peak. nih.gov These are interpreted as representing peptide-poor lipid domains and peptide-rich lipid domains, respectively. nih.gov This indicates that the peptides cause a phase separation within the lipid bilayer. nih.govfrontiersin.org Furthermore, the interaction resulted in a marked decrease in the total enthalpy (ΔH) of the main phase transition, confirming that the peptides strongly perturb the acyl chain packing of the phospholipids (B1166683). nih.gov These findings are consistent with a mechanism where the peptides deeply penetrate and disrupt the lipid bilayer, which can lead to the formation of local cracks and the eventual disintegration of the membrane. researchgate.netfrontiersin.org
Structure-Activity Relationship (SAR) of Phylloseptins and Synthetic Analogues
The biological activity of phylloseptins is intricately linked to several physicochemical parameters, including their charge, hydrophobicity, and secondary structure. nih.govmdpi.com The relationship between these structural features and the peptides' efficacy is a primary focus of research, aiming to design synthetic analogues with enhanced therapeutic potential. dovepress.com
Role of Hydrophobicity and Hydrophobic Moment in Membrane Association
Hydrophobicity, which dictates the peptide's ability to partition into the nonpolar core of a cell membrane, is another crucial determinant of phylloseptin activity. nih.gov A high content of hydrophobic amino acids is common in the phylloseptin family. nih.gov This property is essential for the hydrophobic interactions that drive the insertion of the peptide into the lipid bilayer, leading to membrane disruption. frontiersin.org
However, hydrophobicity must be carefully balanced. mdpi.com While necessary for antimicrobial action, excessively high hydrophobicity is often correlated with increased toxicity toward host cells (hemolytic activity), as it promotes interaction with the zwitterionic membranes of mammalian cells. frontiersin.orgnih.gov The goal in rational peptide design is often to find a balance that maximizes antimicrobial potency while minimizing host cytotoxicity. mdpi.com
Impact of Amphipathicity and α-Helical Stability on Bioactivity
Phylloseptins are typically unstructured or in a random coil conformation in aqueous solutions but adopt a distinct α-helical secondary structure upon encountering a membrane environment. nih.govdovepress.com This induced structure is amphipathic, meaning it has spatially separated hydrophobic and hydrophilic domains. researchgate.netembrapa.br This amphipathicity is fundamental to their mechanism of action, allowing one face of the helix to interact favorably with the lipid acyl chains of the membrane while the other face interacts with the polar headgroups and water. nih.gov
The stability of this α-helical conformation is directly linked to bioactivity. A comparative study of Phylloseptin-1 (PS-1), -2 (PS-2), and -3 (PS-3) revealed differences in their helical content (74%, 79%, and 58%, respectively), which correlated with their biological activities. researchgate.net A higher degree of stable helicity generally confers more potent activity. embrapa.br The maintenance of a stable amphipathic helix is considered more significant for antimicrobial efficacy than simply increasing the net positive charge. dovepress.com For example, when a D-lysine was substituted into an analogue of Phylloseptin-PT, the resulting peptide showed a dramatic decline in α-helicity (from 37.91% to 1.06%) and a corresponding loss of activity, highlighting the importance of the helical structure. dovepress.com Improving the amphipathicity of the α-helix can lead to a powerful, but sometimes non-selective, membrane disruption effect. researchgate.net
Rational Design Principles for Analogues through Amino Acid Substitutions
Rational design involves the targeted modification of a peptide's primary amino acid sequence to enhance its biological properties, such as increasing antimicrobial potency, broadening its spectrum of activity, or reducing its toxicity to host cells. nih.gov For phylloseptins, this is primarily achieved through amino acid substitutions that modulate key physicochemical parameters like cationicity, hydrophobicity, and amphipathicity. mdpi.com
Lysine (B10760008) (Lys) and Histidine (His) are key targets for modification in phylloseptin analogues due to their positive charge and role in electrostatic interactions. researchgate.netdovepress.com
Lysine (K): Lysine is a strongly basic amino acid that is positively charged at physiological pH. Substituting neutral or less basic residues with lysine is a common and effective strategy to increase a peptide's net positive charge. mdpi.com
Enhancing Cationicity: In studies of Phylloseptin-PT and Phylloseptin-PHa, replacing neutral residues like asparagine (Asn) or serine (Ser) with lysine resulted in analogues with significantly enhanced and broader-spectrum antimicrobial activity. dovepress.comresearchgate.netnih.gov Adding positive charges via lysine substitution was also shown to improve the interaction of Phylloseptin-TO2 with cell membranes and boost its antimicrobial efficacy.
Improving Stability: Natural L-amino acid peptides are often susceptible to degradation by proteases. Substituting a key L-lysine with its synthetic D-lysine enantiomer can confer resistance to enzymatic cleavage. dovepress.com In one study, an analogue of Phylloseptin-PT with a D-lysine substitution retained its antimicrobial activity while showing enhanced stability in serum. dovepress.comnih.gov However, such substitutions must be made carefully, as they can sometimes disrupt the α-helical structure required for activity. dovepress.com
Histidine (H): Histidine is an amino acid with an imidazole (B134444) side chain, which has a pKa near physiological pH. This means its charge state is sensitive to small changes in the local pH environment. researchgate.net
Modulating Selectivity: Substituting other residues with histidine, or vice versa, can be used to fine-tune the peptide's activity and selectivity. A study on brevinin-1pl, a related frog skin peptide, showed that substituting a residue with histidine resulted in diminished activity against some bacteria but also reduced hemolytic activity, indicating an improvement in selective toxicity. nih.gov
Data Tables
Table 1: Physicochemical Properties of Phylloseptin-PT, Phylloseptin-PHa, and Their Synthetic Analogues
Note: Hydrophobicity is calculated based on a consensus scale. The hydrophobic moment is a measure of amphipathicity.
| Peptide | Amino Acid Sequence | Net Charge | Mean Hydrophobicity | Helicity (%) | Source |
| PS-PT | FLSLLPHVIGALAKHL-NH₂ | +3 | 0.585 | 11.23 | dovepress.comnih.gov |
| PS-PT1 | FLSLLPHVIGALKKHL-NH₂ | +4 | 0.540 | 18.23 | dovepress.comnih.gov |
| PS-PT2 | FLSLLKHVIGALKKHL-NH₂ | +5 | 0.495 | 37.91 | dovepress.comnih.gov |
| PSPHa | FLSLIPHAIGGLSAFL-NH₂ | +1 | 0.591 | 35.8 | mdpi.comresearchgate.net |
| PSPHa1 | FLSLIPKAIGGLSAFL-NH₂ | +2 | 0.540 | 45.4 | mdpi.comresearchgate.net |
| PSPHa2 | FLSLIPKAIKGLSAFL-NH₂ | +3 | 0.453 | 55.6 | mdpi.comresearchgate.net |
Table 2: Antimicrobial Activity (MIC in mg/L) of Phylloseptin-PT, Phylloseptin-PHa, and Analogues
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.
| Peptide | S. aureus | E. coli | C. albicans | Source |
| PS-PT | 512 | >512 | 512 | dovepress.comnih.gov |
| PS-PT1 | 128 | 128 | 128 | dovepress.comnih.gov |
| PS-PT2 | 64 | 32 | 16 | dovepress.comnih.gov |
| PSPHa | 64 | >128 | 64 | mdpi.comresearchgate.net |
| PSPHa1 | 32 | 128 | 32 | mdpi.comresearchgate.net |
| PSPHa2 | 16 | 64 | 16 | mdpi.comresearchgate.net |
Stereochemical Substitution with D-Amino Acids for Enhanced Properties
The native composition of peptides consists of L-amino acids. However, the substitution of these with their D-enantiomers at specific positions is a well-established strategy to modulate the bioactivity and stability of AMPs. nih.gov The introduction of D-amino acids can influence the peptide's secondary structure, proteolytic stability, and cytotoxicity. nih.gov
Research on analogues of other phylloseptins, such as Phylloseptin-PT, has demonstrated the impact of D-amino acid substitution. For instance, the replacement of L-lysine with D-lysine in a Phylloseptin-PT analogue resulted in a peptide that retained antimicrobial activity and exhibited increased stability in serum. researchgate.net This enhanced stability is attributed to the resistance of peptide bonds involving D-amino acids to degradation by proteases, which are stereospecific for L-amino acids. nih.gov
In the context of a phylloseptin-like peptide, phylloseptin-TO2, the incorporation of D-lysines led to analogues with significant antimicrobial effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), coupled with reduced haemolytic activity and cytotoxicity. mdpi.comdntb.gov.ua This suggests that strategic D-amino acid substitution can improve the therapeutic index of phylloseptins. The rationale behind this is that while maintaining sufficient antimicrobial potency, the altered conformation due to the D-amino acid can decrease the peptide's disruptive interaction with eukaryotic cell membranes, thus lowering its toxicity to host cells. nih.gov
While specific data for Phylloseptin-14 is not available in the provided search results, the findings from closely related phylloseptins provide a strong basis for the expected outcomes of such modifications. The table below summarizes the observed effects of D-amino acid substitutions in phylloseptin analogues.
| Original Peptide/Analogue | D-Amino Acid Substitution | Observed Effects | Reference |
| Phylloseptin-PT2 | L-Lysine at position 7 replaced by D-Lysine | Retained antimicrobial activity, increased stability in horse serum | researchgate.net |
| Phylloseptin-TO2 | L-amino acids substituted with D-Lysines | Significant antimicrobial effects against S. aureus and MRSA, reduced haemolytic activity and cytotoxicity | mdpi.comdntb.gov.ua |
N-Terminal and C-Terminal Derivatizations
Modifications at the N- and C-termini of peptides represent another key strategy to enhance their pharmacological properties. These derivatizations can influence a peptide's charge, hydrophobicity, and susceptibility to enzymatic degradation. biosyntan.denih.gov
N-Terminal Derivatization
C-Terminal Derivatization
The C-terminus of naturally occurring phylloseptins is typically amidated, a modification known to be crucial for their biological activity. embrapa.br This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with the negatively charged microbial membranes and increase its stability against carboxypeptidases. nih.govembrapa.br
Beyond amidation, other C-terminal derivatizations can be introduced to further modulate peptide function. These include the formation of alkyl amides, hydrazides, or hydroxamates, which can block or slow enzymatic digestion and can be used for ligation reactions. biosyntan.de The removal or modification of specific C-terminal amino acids can also have a profound impact on biological activity. For example, studies on other peptides have shown that C-terminal modifications can influence self-assembly properties and biological function. nih.gov While direct studies on C-terminal derivatization of this compound beyond amidation are not detailed in the provided results, the principles derived from general peptide chemistry and studies on other AMPs suggest this as a viable approach for enhancing its therapeutic potential. nih.govbiosyntan.decreative-proteomics.com
The following table lists some common terminal derivatizations and their general effects on peptides.
| Derivatization Type | Location | General Effects on Peptides | Reference |
| Acetylation | N-Terminal | Can alter charge and increase stability. | biosyntan.de |
| Amidation | C-Terminal | Neutralizes negative charge, enhances membrane interaction, increases stability. | nih.govembrapa.br |
| Alkyl amides | C-Terminal | Block or slow enzymatic digestion. | biosyntan.de |
| Hydrazides/Hydroxamates | C-Terminal | Can be used for ligation reactions. | biosyntan.de |
Mechanistic Investigations of Phylloseptin Bioactivity at the Cellular Level
Theories of Membrane Interaction and Disruption
The primary mode of action for Phylloseptin-14 involves a direct assault on the microbial cell membrane, a process governed by a series of physicochemical interactions and subsequent structural rearrangements of the peptide upon membrane binding.
Electrostatic Interactions with Anionic Microbial Cell Envelopes
The initial and critical step in the antimicrobial action of this compound is its electrostatic attraction to the negatively charged components of microbial cell envelopes. Unlike the zwitterionic nature of mammalian cell membranes, bacterial and fungal cell surfaces are rich in anionic molecules. In Gram-positive bacteria, this includes teichoic and lipoteichoic acids, while Gram-negative bacteria possess an outer membrane decorated with lipopolysaccharides (LPS). nih.govexplorationpub.com The cell membranes themselves are abundant in anionic phospholipids (B1166683) such as phosphatidylglycerol and cardiolipin.
This compound, being a cationic peptide with a net positive charge, is electrostatically drawn to these anionic sites. mdpi.comsemanticscholar.org This initial binding is a key determinant of its selectivity for microbial cells over host cells. mdpi.com The strength of this interaction is influenced by the net charge of the peptide and the density of anionic molecules on the microbial surface. mdpi.com
Permeabilization and Destabilization of Target Cell Membranes
Following the initial electrostatic binding, this compound induces the permeabilization and destabilization of the target cell membrane. Upon interaction with the membrane interface, the peptide undergoes a conformational change, typically folding into an amphipathic α-helical structure. nih.govird.frplos.org This structure is characterized by a spatial segregation of hydrophobic and hydrophilic amino acid residues, which is crucial for its membrane-disrupting activity. researchgate.net The hydrophobic face of the helix inserts into the lipid bilayer's hydrophobic core, while the hydrophilic face remains exposed to the aqueous environment or interacts with the phospholipid headgroups. plos.orgresearchgate.net This insertion disrupts the ordered arrangement of the lipid bilayer, leading to increased membrane permeability. nih.govmdpi.com
Models of Membrane Lysis
Several models have been proposed to describe the process of membrane lysis by antimicrobial peptides like this compound. The two most prominent models are the "carpet" and "barrel-stave" mechanisms.
"Carpet" Model: In this model, the peptide monomers accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. mdpi.comnih.gov Once a threshold concentration is reached, the peptides cause a detergent-like effect, disrupting the membrane integrity and leading to the formation of transient pores or the complete disintegration of the membrane into micelle-like structures. nih.govresearchgate.net Evidence for a carpet-like mechanism has been observed for other phylloseptins, where membrane disruption leads to the leakage of intracellular contents. plos.org
"Barrel-Stave" Model: This model proposes that the peptide monomers insert perpendicularly into the lipid bilayer, arranging themselves in a circular, barrel-like fashion to form a transmembrane pore or channel. mdpi.commdpi.com The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the interior of the pore, allowing the passage of water, ions, and other small molecules. mdpi.com
The exact mechanism employed by this compound may depend on factors such as peptide concentration, lipid composition of the target membrane, and environmental conditions. It is also possible that a combination of these or other models, like the "toroidal pore" model, more accurately describes its lytic activity. mdpi.comnih.gov
Disruption of Acyl Chain Packing and Formation of Transmembrane Pores
Regardless of the precise lytic model, a key feature of this compound's action is the disruption of the acyl chain packing of the lipid bilayer. plos.orgresearchgate.net The insertion of the peptide's hydrophobic residues among the fatty acid chains of the phospholipids perturbs their ordered arrangement, leading to a more disordered and fluid membrane state. researchgate.netresearchgate.net This disruption can lead to the formation of transmembrane pores, causing a loss of the membrane potential, leakage of essential cellular components, and ultimately, cell death. ird.frplos.org Studies on related phylloseptins have demonstrated that they can create local cracks and disintegrate the microbial membrane after reaching a critical concentration. plos.orgresearchgate.net
Cellular Permeabilization Assays in Research Models
To experimentally validate the membrane-disrupting activity of peptides like this compound, researchers employ various cellular permeabilization assays. These assays provide quantitative and kinetic data on the extent and rate of membrane damage.
Time-Kill Kinetics Studies in Bacterial Systems
Time-kill kinetics studies are a fundamental method to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. emerypharma.com In these assays, a bacterial culture is exposed to a specific concentration of the peptide, and the number of viable cells (colony-forming units, CFU) is determined at various time points. mdpi.commdpi.com
For a peptide like this compound, these studies can reveal how quickly it can kill a bacterial population. A rapid reduction in CFU counts, typically within minutes to a few hours, is indicative of a membrane-disruptive mechanism of action. ird.frmdpi.com The rate of killing is often dependent on the peptide concentration, with higher concentrations leading to faster and more extensive cell death. mdpi.com
Below is a hypothetical data table illustrating the kind of results that might be obtained from a time-kill kinetics study of this compound against a susceptible bacterial strain like Staphylococcus aureus.
| Time (minutes) | Control (No Peptide) | This compound (1x MIC) | This compound (2x MIC) | This compound (4x MIC) |
| 0 | 1.0 x 10⁶ | 1.0 x 10⁶ | 1.0 x 10⁶ | 1.0 x 10⁶ |
| 5 | 1.1 x 10⁶ | 5.0 x 10⁵ | 1.0 x 10⁵ | 5.0 x 10⁴ |
| 10 | 1.2 x 10⁶ | 2.0 x 10⁵ | 2.0 x 10⁴ | <1.0 x 10³ |
| 20 | 1.5 x 10⁶ | 8.0 x 10⁴ | <1.0 x 10³ | 0 |
| 30 | 1.8 x 10⁶ | 3.0 x 10⁴ | 0 | 0 |
| 60 | 2.5 x 10⁶ | <1.0 x 10³ | 0 | 0 |
| 90 | 3.5 x 10⁶ | 0 | 0 | 0 |
| 120 | 5.0 x 10⁶ | 0 | 0 | 0 |
| 180 | 8.0 x 10⁶ | 0 | 0 | 0 |
This table presents hypothetical data for illustrative purposes.
Such studies provide crucial insights into the potency and speed of action of this compound, further supporting the theory of a rapid, membrane-mediated killing mechanism.
Membrane Permeabilization Assays (e.g., Dye Release, Ion Leakage)
The capacity of phylloseptin peptides to compromise the integrity of bacterial cell membranes is a key indicator of their antimicrobial action. This is typically quantified using membrane permeabilization assays, which measure the leakage of cellular contents or the uptake of fluorescent dyes that are normally excluded from healthy cells.
Commonly used methods for the phylloseptin family include dye release assays using fluorescent probes like SYTOX Green or analyzing the leakage of cytoplasmic components like β-galactosidase. plos.orgdovepress.com
SYTOX Green Uptake Assay: This assay uses a high-affinity nucleic acid stain that cannot penetrate the membrane of live cells. When a peptide disrupts the membrane, the dye enters the cell, binds to nucleic acids, and produces a significant increase in fluorescence. Studies on various phylloseptins, such as Phylloseptin-PV1 (PPV1), Phylloseptin-PHa (PSPHa), PS-Du, and PS-Co, have utilized this method. dovepress.comfrontiersin.orgmdpi.com For instance, PPV1 was shown to permeabilize the cell membranes of S. aureus and MRSA as effectively as the cytolytic peptide melittin (B549807). frontiersin.org Similarly, certain analogues of PSPHa induced rapid and total dye uptake in S. aureus within minutes. dovepress.com The degree of permeabilization is often dose-dependent, with higher peptide concentrations leading to greater fluorescence, indicating more significant membrane damage. mdpi.com
o-Nitrophenyl-β-D-galactopyranoside (ONPG) Hydrolysis Assay: This method is used for bacterial strains that express cytoplasmic β-galactosidase. ONPG is a chromogenic substrate that is normally unable to cross the bacterial inner membrane. If the membrane is permeabilized by a peptide, ONPG can enter the cytoplasm and is hydrolyzed by β-galactosidase into o-nitrophenol, a yellow-colored product that can be measured spectrophotometrically. This assay was used to demonstrate that phylloseptins PLS-S1, -S2, and -S4 effectively permeabilize the cytoplasmic membrane of S. aureus and E. coli. plos.org The kinetics of this reaction provide insight into how quickly the peptides can disrupt the membrane barrier. plos.org
The collective findings from these assays on various phylloseptin family members strongly suggest that their bactericidal activity is directly linked to causing structural and functional damage to the plasma membrane of target cells. plos.org
Table 1: Representative Membrane Permeabilization Data for Various Phylloseptin Peptides (Note: Data for Phylloseptin-L4 is not available. This table presents findings for other members of the phylloseptin family to illustrate typical results from these assays.)
| Peptide | Assay Method | Target Organism | Key Findings | Reference |
| Phylloseptin-S1 (PLS-S1) | ONPG Hydrolysis | S. aureus ST1065 | Induced time-dependent membrane leakage, suggesting disruption of the cytoplasmic membrane. | plos.org |
| Phylloseptin-PV1 (PPV1) | SYTOX Green Uptake | S. aureus, MRSA | Permeabilized cell membranes as effectively as melittin at equivalent MIC concentrations. | frontiersin.org |
| Phylloseptin-PHa (PSPHa) Analogs | SYTOX Green Uptake | S. aureus | Analogs PSPHa3, PSPHa4, and PSPHa5 induced rapid and nearly complete membrane permeabilization at 10 µM. | dovepress.com |
| Phylloseptin-Du (PS-Du) | SYTOX Green Uptake | S. aureus | Demonstrated dose-dependent cell-membrane permeabilization. | mdpi.com |
Investigations into Potential Intracellular Targets Beyond Membrane Disruption
While membrane disruption is the most documented mechanism of action for the phylloseptin family, some antimicrobial peptides (AMPs) are known to translocate across the cell membrane to interact with intracellular targets. frontiersin.orgmdpi.com These internal targets can include nucleic acids (DNA and RNA), proteins involved in synthesis, or critical enzymes. mdpi.com
However, based on the current body of scientific literature, there are no specific studies demonstrating that Phylloseptin-L4 or other members of the phylloseptin family have intracellular modes of action. The research focus for this peptide family has remained predominantly on their membrane-disrupting properties. nih.govplos.orgnih.gov It is speculated that for most phylloseptins, the extensive damage caused to the cell membrane leads to rapid cell death through leakage of essential ions and metabolites, precluding the need for an secondary intracellular mechanism. plos.org
Although some AMPs, such as buforin II, are known to act intracellularly without causing significant membrane lysis, this does not appear to be the case for phylloseptins based on available evidence. frontiersin.org The mechanism for phylloseptins is generally considered to align with models of membrane permeabilization like the "carpet" or "toroidal pore" models, where the peptide disrupts the lipid bilayer, leading to cell death. nih.govresearchgate.net Future research could potentially explore whether phylloseptins can interact with intracellular components at sub-lethal concentrations, but currently, evidence for such interactions is lacking.
Biological Activities and Therapeutic Potential in Pre Clinical Research Models
Antimicrobial Spectrum and Potency in In Vitro Systems
Phylloseptins, including Phylloseptin-14, are characterized by their potent activity against a variety of microorganisms. tandfonline.comsemanticscholar.org They typically consist of 19-20 amino acids and possess a conserved N-terminal motif, "Phe-Leu-Ser-Leu-Ile/Leu-Pro-", which is crucial for their function. mdpi.com The cationic and amphipathic nature of these peptides facilitates their interaction with and disruption of microbial cell membranes. tandfonline.com
Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus, Enterococcus faecalis)
This compound and its analogues have shown significant efficacy against Gram-positive bacteria. nih.govplos.org Several studies have highlighted their potent inhibitory and bactericidal effects on Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govmdpi.com For instance, some phylloseptin peptides exhibit minimum inhibitory concentrations (MICs) as low as 2 µM against S. aureus and MRSA. mdpi.com The activity against Enterococcus faecalis has also been documented, although in some cases at slightly higher concentrations compared to Staphylococcus species. tandfonline.comnih.govplos.org The mechanism of action is believed to involve the disruption of the bacterial plasma membrane. tandfonline.com The increased hydrophobicity of certain phylloseptin analogues appears to correlate with enhanced activity against S. aureus. tandfonline.com
Table 1: In Vitro Activity of Phylloseptin Peptides Against Gram-Positive Bacteria
| Peptide/Analogue | Strain | MIC (µM) | Reference |
|---|---|---|---|
| Phylloseptin-PTa | Staphylococcus aureus | - | nih.gov |
| Phylloseptin-PHa | Staphylococcus aureus | - | nih.gov |
| Phylloseptin-PTa | Enterococcus faecalis | - | nih.gov |
| Phylloseptin-PHa | Enterococcus faecalis | - | nih.gov |
| Phylloseptin-PTa | MRSA | - | nih.gov |
| Phylloseptin-PHa | MRSA | - | nih.gov |
| PLS-S1 | S. aureus ST1065 | 6.25 | plos.org |
| PLS-S2 | S. aureus ST1065 | 6.25 | plos.org |
| PLS-S4 | S. aureus ST1065 | 6.25 | plos.org |
| PLS-S1 | E. faecalis | 25 | plos.org |
| PLS-S2 | E. faecalis | 25 | plos.org |
| PLS-S4 | E. faecalis | 50 | plos.org |
| PSN-PC | S. aureus | 2 | mdpi.com |
| PSN-PC | MRSA | 2 | mdpi.com |
| PSTO2 | S. aureus | 2 | mdpi.com |
| PSTO2 | MRSA | 8 | mdpi.com |
Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
The activity of phylloseptins against Gram-negative bacteria is generally more variable and often less potent than against Gram-positive strains. tandfonline.comscielo.sa.cr Some phylloseptins, like PSN-PC, have demonstrated activity against Escherichia coli and Pseudomonas aeruginosa with MICs of 8 µM and 32 µM, respectively. mdpi.com However, other phylloseptins show weaker or no inhibitory activity against these bacteria. tandfonline.commdpi.com The presence of the outer membrane in Gram-negative bacteria is thought to contribute to this reduced susceptibility. scielo.sa.cr Interestingly, the pH of the environment can influence the activity of some phylloseptins against E. coli. plos.org
Table 2: In Vitro Activity of Phylloseptin Peptides Against Gram-Negative Bacteria
| Peptide/Analogue | Strain | MIC (µM) | Reference |
|---|---|---|---|
| PS-1 | Escherichia coli | ~3 | embrapa.br |
| PS-1 | Pseudomonas aeruginosa | ~3 | embrapa.br |
| PLS-S2 | E. coli ML-35p | 25 | plos.org |
| PLS-S4 | E. coli ML-35p | 25 | plos.org |
| PSN-PC | Escherichia coli | 8 | mdpi.com |
| PSN-PC | Pseudomonas aeruginosa | 32 | mdpi.com |
| PSTO2 | E. coli | 16 | mdpi.com |
Note: This table provides a representative overview of the activity of various phylloseptin peptides against Gram-negative bacteria.
Antifungal Activity Against Pathogenic Yeasts (e.g., Candida albicans)
Phylloseptin peptides have also been found to possess potent antifungal activity, particularly against the pathogenic yeast Candida albicans. semanticscholar.orgmdpi.comnih.govmdpi.com Several studies report significant inhibition of C. albicans growth, with some phylloseptins like PSN-PC exhibiting a low MIC of 2 µM. mdpi.com This makes them among the most effective antifungal agents within the phylloseptin family. mdpi.com The antifungal action is a common characteristic of this peptide family. semanticscholar.org
Table 3: In Vitro Antifungal Activity of Phylloseptin Peptides
| Peptide/Analogue | Strain | MIC (µM) | Reference |
|---|---|---|---|
| Phylloseptin-PTa | Candida albicans | - | nih.gov |
| Phylloseptin-PHa | Candida albicans | - | nih.gov |
| PS-Du | Candida albicans | 16 mg/L | mdpi.com |
| PS-Co | Candida albicans | 16 mg/L | mdpi.com |
| PSN-PC | Candida albicans | 2 | mdpi.com |
Note: MIC values are presented as reported in the source material.
Antiparasitic Activity Against Protozoan Pathogens (e.g., Leishmania Species, Trypanosoma cruzi, Plasmodium falciparum)
A significant area of research for phylloseptins is their activity against protozoan parasites. nih.govplos.org Phylloseptin-1 (B1576951) (PS-1) has demonstrated powerful antiprotozoal activity against Leishmania amazonensis and Plasmodium falciparum. embrapa.brnih.gov Concentrations as low as 0.5 µg/mL of PS-1 showed antileishmanial activity, while antiplasmodial effects were observed at 16 µg/mL. embrapa.brnih.gov Other phylloseptins, such as PLS-S1, -S2, and -S4, have also shown high potency against various Leishmania species, including L. infantum, L. major, and L. braziliensis. plos.org Furthermore, some phylloseptins have exhibited activity against Trypanosoma cruzi, the causative agent of Chagas disease. plos.orgembrapa.brird.fr This broad antiparasitic spectrum highlights the potential of phylloseptins as candidates for the development of new treatments for these neglected tropical diseases. ird.frasm.org
Anti-Biofilm Activity in Research Models
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix, making them notoriously resistant to conventional antimicrobial agents. nih.gov
Inhibition of Microbial Biofilm Formation
Several phylloseptin peptides have demonstrated the ability to inhibit the formation of microbial biofilms. nih.govmdpi.commdpi.com They have been shown to be effective against biofilms formed by Gram-positive bacteria, particularly Staphylococcus aureus. nih.govmdpi.com Some phylloseptins can eradicate established S. aureus biofilms at concentrations equivalent to their MIC for planktonic bacteria. nih.gov For example, PSN-PC was able to eliminate S. aureus biofilms with a minimal biofilm eradication concentration (MBEC) of 8 µM. researchgate.net The mechanism behind this anti-biofilm activity may involve the disruption of the biofilm structure and the killing of the embedded bacteria. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phylloseptin-1 |
| Phylloseptin-PTa |
| Phylloseptin-PHa |
| Phylloseptin-PBa |
| Phylloseptin-PT |
| Phylloseptin-PV1 |
| Phylloseptin-TO2 |
| PLS-S1 |
| PLS-S2 |
| PLS-S3 |
| PLS-S4 |
| PLS-S5 |
| PLS-H1 |
| PLS-O1 |
| PLS-O2 |
| PS-Du |
| PS-Co |
| PSN-PC |
| PSTO2 |
| Staphylococcus aureus |
| Methicillin-Resistant Staphylococcus aureus (MRSA) |
| Enterococcus faecalis |
| Escherichia coli |
| Pseudomonas aeruginosa |
| Candida albicans |
| Leishmania Species |
| Leishmania amazonensis |
| Leishmania infantum |
| Leishmania major |
| Leishmania braziliensis |
| Trypanosoma cruzi |
| Plasmodium falciparum |
| Azithromycin |
| Rifampicin |
| Artesunate |
| N-methylglucamine |
| Benznidazole |
| Nifurtimox |
| Miltefosine |
| Amphotericin B |
| Fluconazole |
| Ciprofloxacin |
| Tetracycline |
| Erythromycin |
| Triton X-100 |
| Crystal violet |
| Gallic acid |
| Ethyl gallate |
| Sabinene |
| Catechins |
| Flavonoids |
| Tannins |
| Emodin |
| Hydroquinone |
| Caffeic acid methyl ester |
| Naringin |
| Sodium houttuyfonate |
| Levofloxacin |
| Melittin (B549807) |
| Esculentin-1a |
| Brevinin-1HL |
| Temporin-HLa |
| Temporin-HLb |
| Sphistin |
| Gomesin |
| Dermaseptin |
| Magainin |
| Defensin |
| Cathelicidin |
| Protegrin |
Eradication of Established Microbial Biofilms
Several members of the phylloseptin peptide family have demonstrated the ability to eradicate established microbial biofilms, a key factor in persistent infections. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. nih.govmdpi.com
Phylloseptin-PC, for instance, has been shown to be capable of eliminating Staphylococcus aureus biofilms with a minimal biofilm eradication concentration (MBEC) of 8 µM. mdpi.com Similarly, Phylloseptin-PV1 not only inhibits the formation of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) biofilms but also eradicates them. frontiersin.org Other phylloseptins, including -PTa and -PHa, also exhibit activity against biofilms of Gram-positive bacteria. nih.govnih.gov The mechanism for this activity is often linked to the peptides' ability to disrupt the bacterial cell membrane. nih.gov
Table 1: Anti-Biofilm Activity of Phylloseptin Peptides
| Peptide | Target Biofilm | Key Finding | Reference(s) |
|---|---|---|---|
| Phylloseptin-PC | Staphylococcus aureus | Minimal Biofilm Eradication Concentration (MBEC) of 8 µM. | mdpi.com |
| Phylloseptin-PV1 | Staphylococcus aureus / MRSA | Effectively inhibits and eradicates biofilms. | frontiersin.org |
| Phylloseptin-PTa & -PHa | Gram-positive bacteria | Demonstrated activity against established biofilms. | nih.govnih.gov |
Antiproliferative Activity in Cancer Cell Lines (In Vitro Studies)
Phylloseptins have emerged as a class of peptides with potential anticancer properties, demonstrating cytotoxic and cytostatic effects against various human cancer cell lines in laboratory studies.
Certain phylloseptin peptides have shown notable anti-proliferative effects on non-small cell lung cancer (NSCLC) cell lines. nih.gov For example, Phylloseptin-PC displayed a significant anti-proliferation effect on the NCI-H157 cell line, with a half-maximal inhibitory concentration (IC50) of 2.85 µM. mdpi.com Phylloseptin-PBa exhibited anti-proliferative activity against the H460 lung cancer cell line. mdpi.comnih.gov Furthermore, Phylloseptin-PV1 was also found to be active against the H157 cell line. frontiersin.org These findings suggest a potential for phylloseptins to target lung cancer cells.
The antiproliferative action of phylloseptins is not limited to lung cancer. Phylloseptin-PBa showed activity against the U251MG human neurospongioma (glioblastoma) cell line. mdpi.comnih.gov Similarly, Phylloseptin-PV1 demonstrated antiproliferative effects against both the MCF-7 breast cancer cell line and the U251MG glioblastoma cell line. frontiersin.org The MCF-7 cell line is a widely studied model for breast cancer that expresses the estrogen receptor. culturecollections.org.uk
A crucial aspect of cancer therapy is the ability to selectively target cancer cells while sparing healthy ones. Several studies have highlighted that phylloseptin peptides exhibit such differential selectivity. Phylloseptin-PC, for example, had an IC50 of 2.85 µM against the NCI-H157 cancer cell line, but a much higher IC50 of 51.83 µM against the normal human microvascular endothelial cell line (HMEC-1), indicating significant selectivity. mdpi.com Likewise, Phylloseptin-PBa and Phylloseptin-PV1 were found to be less active against the normal HMEC-1 cell line compared to the cancer cell lines they were tested against. frontiersin.orgmdpi.comnih.gov This suggests that these peptides may preferentially interact with and disrupt cancer cells.
Table 2: In Vitro Antiproliferative Activity and Selectivity of Phylloseptin Peptides
| Peptide | Cancer Cell Line | Cancer Cell IC50 (µM) | Normal Cell Line (HMEC-1) | Normal Cell IC50 (µM) | Selectivity Noted | Reference(s) |
|---|---|---|---|---|---|---|
| Phylloseptin-PC | NCI-H157 | 2.85 | HMEC-1 | 51.83 | Yes | mdpi.com |
| Phylloseptin-PBa | H460, U251MG | Not specified in µM | HMEC-1 | Less active vs. cancer cells | Yes | mdpi.comnih.gov |
| Phylloseptin-PV1 | H157, MCF-7, U251MG | Not specified in µM | HMEC-1 | Lower potency vs. cancer cells | Yes | frontiersin.org |
| Phylloseptin-PTa & -PHa | NCI-H157 | Not specified in µM | HMEC-1 | Low cytotoxicity | Yes | nih.govnih.gov |
Activity Against Other Human Cancer Cell Lines (e.g., MCF-7, U251MG)
In Vivo Efficacy Evaluation in Animal Models (Pre-Clinical Research)
To assess therapeutic potential beyond laboratory cell cultures, promising compounds are tested in living organisms.
The in vitro anti-staphylococcal activity of phylloseptins has been further evaluated in animal models. A study involving Phylloseptin-PV1 demonstrated its efficacy in a mouse model of S. aureus infection. frontiersin.org The administration of the peptide significantly reduced the mortality of the infected mice. frontiersin.org This in vivo testing provides crucial evidence that the antibacterial effects observed in vitro can translate to a therapeutic benefit in a living system, supporting further evaluation of Phylloseptin-PV1 as a potential novel antimicrobial agent. frontiersin.org
Table 3: In Vivo Efficacy of Phylloseptin-PV1
| Peptide | Animal Model | Infection | Outcome | Reference(s) |
|---|
| Phylloseptin-PV1 | Mice | Staphylococcus aureus | Significantly reduced mortality of infected mice. | frontiersin.org |
Assessment of Biofunctional Activity and Efficacy in Complex Biological Systems
There is currently no available research data detailing the biofunctional activity or efficacy of this compound in complex biological systems, such as in vivo animal models or complex biofilm structures.
Factors Influencing Peptide Stability and Efficacy in Research Contexts
Susceptibility to Proteolytic Degradation
Specific studies on the susceptibility of this compound to proteolytic degradation by enzymes have not been published. While research on other phylloseptins has explored their stability in the presence of proteases like trypsin, this information cannot be directly extrapolated to this compound. bio-world.com
Influence of Environmental pH and Temperature on Activity
There is no available data from studies investigating how environmental factors such as pH and temperature specifically affect the stability and activity of this compound. Research on other antimicrobial peptides has shown that these factors can be critical to their function, but compound-specific data is required for accurate assessment. scielo.sa.cr
Synthetic Biology and Analog Design in Phylloseptin Research
Methodologies for Chemical Synthesis of Phylloseptins
The chemical synthesis of phylloseptins is fundamental for obtaining the pure, homogenous material required for structural and functional analysis, overcoming the limitations of isolation from natural sources.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing phylloseptins and their analogs. frontiersin.orgnih.gov The most common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl)/t-butyl chemistry. nih.gov This process involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, often a resin like Rink amide resin, which facilitates the creation of the C-terminal amide characteristic of phylloseptins. nih.govmdpi.com
The synthesis cycle consists of several key steps:
Deprotection: The Fmoc protecting group on the N-terminal amino acid of the resin-bound chain is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). frontiersin.orgnih.gov
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus. Common activating reagents include 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base such as N-methylmorpholine (NMM). frontiersin.orgnih.gov
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, a process simplified by the solid support. mdpi.com
This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed using a strong acid "cleavage cocktail," which often contains trifluoroacetic acid (TFA) mixed with scavengers like water, thioanisole, and triisopropylsilane (B1312306) (TIPS) to prevent side reactions. frontiersin.orgnih.gov The crude peptide is then precipitated with a cold solvent, such as diethyl ether, and lyophilized. researchgate.netfrontiersin.org
Purification and Structural Validation of Synthetic Peptides
Following synthesis and cleavage, the crude peptide product is a mixture containing the target peptide along with truncated and deletion sequences. Therefore, rigorous purification and validation are essential.
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic phylloseptins. researchgate.netfrontiersin.orgnih.gov The crude peptide mixture is dissolved and injected into a column (commonly a C18 column) and eluted with a gradient of increasing organic solvent concentration (e.g., acetonitrile) in water, with both phases typically containing a small amount of TFA. nih.gov This separates the peptides based on their hydrophobicity, allowing for the isolation of the desired full-length peptide with high purity (>95%). nih.gov
Structural Validation:
Mass Spectrometry: The molecular weight of the purified peptide is confirmed using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry. researchgate.netfrontiersin.org This ensures that the correct sequence has been synthesized. Tandem mass spectrometry (MS/MS) can be used for further sequence confirmation by fragmenting the peptide and analyzing the resulting ions. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptide. In an aqueous solution, phylloseptins typically adopt a random coil structure. frontiersin.orgnih.gov However, in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they fold into their characteristic amphipathic α-helical conformation, which is critical for their antimicrobial activity. frontiersin.orgmdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For high-resolution three-dimensional structures, solid-state NMR can be employed, particularly when the peptide is studied in oriented lipid bilayers, providing detailed information on the peptide's tilt, rotation, and immersion depth within the membrane. nih.gov
Principles of Rational Design for Phylloseptin Analogues and Peptidomimetics
Rational design aims to create new peptide molecules with improved properties by making specific, targeted changes to the amino acid sequence of a parent peptide like Phylloseptin-14. mdpi.comnih.gov The goal is to enhance desired attributes such as antimicrobial potency and selectivity while minimizing undesirable traits.
Strategies for Enhancing Cationicity and Hydrophobicity in Designed Constructs
The antimicrobial activity of phylloseptins is closely linked to their amphipathic α-helical structure, where one face of the helix is hydrophobic and the other is hydrophilic and often positively charged. tandfonline.com The balance between cationicity and hydrophobicity is a critical determinant of both potency and selectivity. researchgate.nettandfonline.com
Enhancing Cationicity: The net positive charge of the peptide governs its initial electrostatic attraction to the negatively charged components of microbial cell membranes. mdpi.comexplorationpub.com Cationicity can be increased by substituting neutral or acidic amino acids with basic residues like Lysine (B10760008) (Lys) or Arginine (Arg). For example, studies on Phylloseptin-PT showed that replacing residues with Lysine led to analogues with significantly enhanced antimicrobial activity against a broader spectrum of microbes. mdpi.comnih.gov One analogue, where Histidine and Aspartic acid residues were replaced by Lysine, exhibited a 32-fold increase in inhibitory activity against C. albicans. mdpi.com
Modulating Hydrophobicity: Hydrophobicity drives the peptide's insertion into and disruption of the microbial membrane lipid bilayer. nih.govplos.org This property can be increased by substituting less hydrophobic amino acids (like Alanine) with more hydrophobic ones (like Leucine, Isoleucine, or Tryptophan). tandfonline.com However, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity toward host cells, as it promotes non-specific interactions with mammalian cell membranes. nih.govplos.org Therefore, a careful balance must be maintained. Structure-activity relationship studies of Phylloseptin-PHa demonstrated that while increased hydrophobicity correlated with better activity against S. aureus, the effect was not consistent across all microbial strains, highlighting the need for a balanced approach. tandfonline.com
| Analogue Strategy | Amino Acid Substitution Example | Observed Effect on Activity | Reference |
| Increase Cationicity | Substitution of His and Asp with Lys in Phylloseptin-PT. | Dramatically enhanced inhibitory activity (up to 32-fold). | mdpi.com |
| Increase Hydrophobicity | Replacement of Ala with Ile in a Phylloseptin-PHa analogue. | Increased activity against S. aureus, but not universally. | tandfonline.com |
| Balance Charge & Hydrophobicity | Design of analogues with optimized amphipathicity. | Improved antimicrobial potency while maintaining selectivity. | researchgate.netnih.gov |
Incorporation of Non-Canonical Amino Acids for Functional Enhancement
To overcome limitations of natural peptides, such as susceptibility to proteolytic degradation, non-canonical amino acids (ncAAs) can be incorporated into phylloseptin sequences. mdpi.commdpi.com These are amino acids not found among the 20 common proteinogenic ones.
One key strategy is the substitution with D-amino acids. Peptides made of L-amino acids (the naturally occurring form) are easily broken down by proteases. Synthesizing analogues with D-amino acids at specific positions, or even creating a full diastereomer (a stereoisomer with opposite chirality), can render the peptide highly resistant to enzymatic degradation, thereby enhancing its bioavailability. mdpi.comresearchgate.net Studies on Phylloseptin-PT and its D-Lysine-containing analogues demonstrated not only potent antimicrobial activity but also improved stability. mdpi.comresearchgate.net Other ncAAs can be used to constrain the peptide's conformation, for instance, to stabilize the α-helical structure, which can lead to enhanced activity. mdpi.com
| Modification | Example | Purpose/Advantage | Reference |
| D-Amino Acid Substitution | Replacing L-Lysine with D-Lysine in Phylloseptin-PT analogues. | Increased stability against proteases, enhanced bioavailability. | mdpi.comresearchgate.net |
| Conformational Constraint | Incorporation of residues like aminocycloalkane carboxylic acids. | To stabilize the α-helical secondary structure. | mdpi.com |
Exploration of Peptidomimetic Structures to Mimic Phylloseptin Activity
Peptidomimetics are molecules designed to mimic the essential structural and functional features of a peptide, but with a modified, non-peptide backbone. tandfonline.comwikipedia.org This approach aims to create compounds with superior drug-like properties, such as enhanced stability, oral bioavailability, and better target specificity. mdpi.com
The design of a phylloseptin peptidomimetic would focus on replicating the amphipathic nature of its α-helix. The key is to position cationic and hydrophobic functional groups in a three-dimensional arrangement that mimics how these groups are displayed on the surface of the natural peptide's helix.
Examples of peptidomimetic scaffolds include:
Peptoids (N-alkylated glycine (B1666218) oligomers): These structures have side chains attached to the backbone nitrogen atom rather than the α-carbon. This modification makes them highly resistant to proteolysis. mdpi.com
β-Peptides: Composed of β-amino acids (with the amino group on the β-carbon), these can form stable helical structures and are also resistant to proteases. mdpi.com
While specific research on peptidomimetics of this compound is not widely documented, the principles are broadly applied in antimicrobial drug design. mdpi.comtandfonline.com The ultimate goal is to create smaller, more stable molecules that reproduce the membrane-disrupting activity of phylloseptins without the inherent liabilities of peptide-based therapeutics.
Research Strategies for Improving Protease Resistance and Systemic Bioavailability of Peptide Constructs
A significant hurdle in the clinical development of peptide-based therapeutics is their rapid degradation by proteases in the body, which leads to poor systemic bioavailability. researchgate.net To address this, a key research strategy involves the substitution of naturally occurring L-amino acids with their D-enantiomers. This stereochemical alteration makes the peptide bonds unrecognizable to and resistant to cleavage by most endogenous proteases, thereby prolonging the peptide's half-life in circulation. researchgate.netmdpi.com
One notable approach has been the strategic incorporation of D-lysine residues into phylloseptin analogs. For instance, in a study involving Phylloseptin-TO2, the substitution of L-lysine with D-lysine in analogs SRD7 and SR2D10 resulted in peptides with significant antimicrobial effects, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com This modification not only enhanced their stability but also improved their therapeutic index by reducing hemolytic activity and cytotoxicity. mdpi.com
Another strategy to enhance bioavailability and efficacy is to increase the net positive charge (cationicity) of the peptide. This can be achieved by substituting neutral or acidic amino acid residues with basic residues like lysine or arginine. Increased cationicity is thought to enhance the initial electrostatic attraction of the peptide to the negatively charged membranes of microorganisms, thereby improving its antimicrobial potency. researchgate.netmdpi.com Research on Phylloseptin-PT demonstrated that cationicity-enhanced analogs, PS-PT1 and PS-PT2, exhibited a broader spectrum and significantly increased antimicrobial activity compared to the native peptide. mdpi.com PS-PT2, for example, showed a dramatic 32-fold increase in inhibitory activity against certain reference organisms. mdpi.com
The following table summarizes the enhanced antimicrobial activity of rationally designed Phylloseptin-PT analogs.
| Peptide | Sequence | Modifications from Native PS-PT | MIC against S. aureus (μM) | MIC against C. albicans (μM) |
| Phylloseptin-PT (PS-PT) | FLSLIPKAIKKLSAKFL-NH₂ | - | 64 | 128 |
| PS-PT1 | FLSLIPKAIKKLK AKFL-NH₂ | S14K | 16 | 32 |
| PS-PT2 | FLSLIPKAIKKLKK KFL-NH₂ | S14K, A15K | 4 | 8-16 |
| PS-PT2-D | FLSLIPKAIKKLK(d)K(d) KFL-NH₂ | S14K(d), A15K(d) | 8 | 16 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Development of Novel Research Constructs for Targeted Biological Applications
Beyond enhancing antimicrobial activity and stability, synthetic biology allows for the design of phylloseptin-based constructs with novel functionalities and targeted applications, most notably in oncology. nih.govresearchgate.net The rationale for this application stems from the observation that the cell membranes of many cancer cells are, like bacterial membranes, more negatively charged than those of normal eukaryotic cells. nih.gov This provides a basis for the selective cytotoxic action of cationic antimicrobial peptides.
Research has demonstrated that phylloseptin analogs can exhibit potent anti-proliferative effects against various human cancer cell lines. For example, Phylloseptin-PBa has been shown to be selectively cytotoxic to lung cancer (H460), prostate cancer (PC3), and neurospongioma (U251MG) cell lines, while displaying lower toxicity towards normal human microvessel endothelial cells (HMEC-1). nih.govresearchgate.net The proposed mechanism of action is through membrane lysis, akin to its antimicrobial effect. nih.gov
Similarly, phylloseptin-PTa and phylloseptin-PHa have demonstrated cytostatic effects on the non-small cell lung cancer cell line NCI-H157. nih.gov The analog SRD7, a D-lysine-containing version of Phylloseptin-TO2, also exhibited significant anti-proliferative properties against human lung cancer cell lines H838 and H460. mdpi.com This dual-action potential as both an antimicrobial and an anti-cancer agent makes these peptides particularly interesting subjects for further research.
The table below details the anti-proliferative activity of a specific phylloseptin analog against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ of Phylloseptin-PBa (μM) |
| H460 | Lung Cancer | 1.55 |
| PC3 | Prostate Cancer | 4.15 |
| U251MG | Neurospongioma | 2.47 |
| MCF-7 | Breast Cancer | >10 |
| HMEC-1 | Normal Endothelial Cells | >10 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Further development in this area could involve the conjugation of phylloseptin analogs to tumor-targeting ligands, such as specific antibodies or small molecules, to create even more selective and potent anti-cancer agents. While specific examples of this compound being used in such targeted drug conjugates are not yet prominent in the literature, this represents a logical and promising direction for future research.
Future Directions and Advanced Research Perspectives for Phylloseptins
Exploration of Phylloseptin Diversity from Underexplored Amphibian Species
The vast diversity of amphibians, a significant portion of which remains uncatalogued, represents a rich, untapped reservoir of novel phylloseptin peptides. frontiersin.orgufl.edunih.gov The scientific community discovers approximately 150 new amphibian species annually, each a potential source of unique bioactive compounds. ufl.edu Phylloseptins are known to exist in multiple forms even within a single species, arising from small variations in their amino acid sequences. plos.org This highlights the immense potential for discovering new phylloseptins by studying the skin secretions of the many obscure and specialized members of the Phyllomedusinae subfamily. mdpi.com
Future research will focus on bioprospecting in these underexplored species. For example, studies on frogs like Phyllomedusa sauvagii, Phyllomedusa tarsius, and Phyllomedusa hypochondrialis have already yielded multiple new phylloseptins. plos.orgnih.gov By expanding these efforts to lesser-known frogs, researchers anticipate finding peptides with novel structures and enhanced activities. mdpi.com Techniques such as "shotgun" cloning of skin secretion cDNA libraries and peptidomic analysis using mass spectrometry will be instrumental in this discovery process. plos.orgnih.gov This exploration is crucial, as it is estimated that a large portion of amphibian diversity, particularly in neotropical forests, remains undescribed. frontiersin.org
| Discovered Phylloseptin | Source Amphibian Species | Amino Acid Sequence |
|---|---|---|
| Phylloseptin-PTa | Phyllomedusa tarsius | FLSLIPHAISAVSAIAKHL-NH2 |
| Phylloseptin-PHa | Phyllomedusa hypochondrialis | FLSLIPHAISAIAKLAKHL-NH2 |
| Phylloseptin-PV1 | Phyllomedusa vaillantii | FLSLIPHAISAVSALAKHL-NH2 |
| Phylloseptin-PT | Phyllomedusa tarsius | FLSLIPHAISAVSALAKHL-NH2 |
| Phylloseptin-S1 (PSN-1) | Phyllomedusa sauvagii | FLSLIPHAIVAVSAKHL-NH2 |
| Phylloseptin-J5 [1-14] | Phasmahyla jandaia | FLSLIPHAISAISA |
Advanced Mechanistic Studies at the Sub-Cellular and Molecular Levels
While it is generally accepted that phylloseptins act by disrupting microbial cell membranes, the precise molecular interactions remain an area of active investigation. plos.orgird.fr Future research will move beyond bulk assays to employ advanced techniques that provide high-resolution spatial and temporal information. nih.gov
Key future research directions include:
High-Resolution Imaging: Single-cell, time-resolved fluorescence microscopy can visualize the sequence of events as a peptide interacts with a bacterial cell, revealing details that bulk assays cannot capture. nih.gov
Structural Biology: Techniques like cryo-electron microscopy can provide detailed structural information about how phylloseptins interact with and disrupt lipid bilayers. frontiersin.org
Biophysical Methods: Differential scanning calorimetry (DSC) and molecular dynamics (MD) simulations will continue to be used to study the interactions of phylloseptins with model membranes, revealing how factors like charge and hydrophobicity influence their activity. plos.orgird.frmdpi.com
Omics Approaches: Transcriptomic and proteomic analyses of microbes exposed to phylloseptins can uncover cellular pathways affected by the peptides beyond simple membrane permeabilization. researchgate.net
It is speculated that cationic phylloseptins are first attracted to the anionic microbial membrane, where they fold into an α-helical structure that inserts into and collapses the membrane. plos.orgird.fr However, some studies suggest alternative mechanisms may also be at play, underscoring the need for these more advanced mechanistic investigations. frontiersin.orgresearchgate.net
Integration of Computational Biology, Machine Learning, and Artificial Intelligence in Peptide Design and Optimization
The convergence of computational biology and artificial intelligence (AI) is set to revolutionize the design of novel phylloseptin analogues. mdpi.complos.orgresearchgate.net These technologies can sift through the vast chemical space of possible peptide sequences to identify candidates with optimized properties, significantly reducing the time and cost of laboratory experiments. plos.org
Future applications in phylloseptin research include:
Predictive Modeling: Machine learning (ML) algorithms can be trained on existing data to predict the antimicrobial activity, toxicity, and stability of new peptide sequences. plos.orgnih.gov This allows for the in silico screening of thousands of potential analogues before synthesis.
Rational Design: AI can guide the rational modification of natural phylloseptin templates, such as Phylloseptin-14. mdpi.com By substituting specific amino acids, researchers can enhance desired characteristics, such as increasing cationicity to improve antimicrobial potency or incorporating D-amino acids to increase stability against proteases. mdpi.comresearchgate.netnih.gov
Structure-Based Design: Computational methods are used to predict the three-dimensional structure of phylloseptins and their analogues, providing insight into how modifications will affect their amphiphilic character and interaction with membranes. researchgate.netembrapa.br
Biologically-Informed Neural Networks: Advanced AI models can incorporate biological knowledge, such as pathway information, directly into their architecture to improve prediction accuracy and interpretability. nih.gov
This computational approach provides an accelerated path to overcoming the natural limitations of peptides, such as cytotoxicity, and to developing potent and selective research tools. mdpi.comresearchgate.net
Development of Advanced Delivery Systems for Enhanced Research Applications
A significant hurdle for the research application of peptides like phylloseptins is their potential instability and bioavailability. mdpi.commdpi.com Advanced drug delivery systems (DDS) offer a solution by protecting the peptide from degradation and ensuring it reaches its target. mdpi.comsaapjournals.orgresearchgate.net For research purposes, these systems can ensure controlled and sustained release of the peptide in experimental models.
Future research will focus on nanoencapsulation technologies:
Lipid-Based Nanocarriers: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can encapsulate both hydrophilic and hydrophobic peptides, improving their stability. mdpi.comsaapjournals.orgnih.gov
Polymeric Nanoparticles: Biodegradable polymers like chitosan (B1678972) or PLGA can be used to create nanoparticles that offer sustained release of the encapsulated phylloseptin. mdpi.comsaapjournals.org
Hydrogels: For topical or localized research applications, stimuli-responsive hydrogels can release peptides in response to specific triggers like pH or temperature. nih.govalameed.edu.iq
These delivery systems are not intended for therapeutic use in humans but are critical for improving the reliability and efficacy of phylloseptins in in vitro and in vivo research models, protecting them from proteases and ensuring they can be studied effectively. mdpi.com
Investigation of Synergistic Effects of Phylloseptins with Other Chemical Agents in Research Models
The potential for phylloseptins to act in synergy with other chemical agents, including conventional antibiotics, is a promising frontier of research. mdpi.com Synergistic interactions occur when the combined effect of two agents is greater than the sum of their individual effects. researchgate.net This approach could enhance the efficacy of existing compounds in research settings and provide insights into complex biological interactions.
Future research models will explore:
Combinations with Antibiotics: Studies will investigate how phylloseptins can enhance the activity of conventional antibiotics against resistant bacterial strains in laboratory models. mdpi.comresearchgate.net This could involve using phylloseptins to permeabilize the bacterial membrane, allowing easier entry for the antibiotic.
Anti-parasitic Synergy: The synergistic effects of different antimicrobial peptides, such as combining various phylloseptins or pairing them with other peptide families like cecropins and magainins, have been shown to increase toxicity against parasites like Trypanosoma cruzi in research settings. mdpi.com
Q & A
Q. How can multi-omics approaches elucidate this compound’s off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
